molecular formula C10H9F2NO3S B2428457 3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride CAS No. 2411310-24-0

3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride

Cat. No.: B2428457
CAS No.: 2411310-24-0
M. Wt: 261.24
InChI Key: SPFGBCRPOZWBSK-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorobenzoyl group and a sulfonyl fluoride group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with azetidine-1-sulfonyl fluoride under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes. One such method includes the use of phase transfer catalysts to facilitate the reaction between 4-fluorobenzoyl chloride and azetidine-1-sulfonyl fluoride. This approach can enhance the reaction rate and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to enzyme inhibition. This covalent modification can alter the activity of the target enzyme, making the compound useful as a tool in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzoyl)azetidine-1-sulfonyl fluoride is unique due to the combination of the azetidine ring, fluorobenzoyl group, and sulfonyl fluoride group. This combination imparts distinct reactivity and makes the compound versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

3-(4-fluorobenzoyl)azetidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3S/c11-9-3-1-7(2-4-9)10(14)8-5-13(6-8)17(12,15)16/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFGBCRPOZWBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)F)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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